Dphppc

概要

説明

Dipalmitoylphosphatidylcholine (DPHPC) is a phospholipid compound that plays a crucial role in biological membranes. It is composed of two palmitic acid molecules attached to a phosphatidylcholine head group. This compound is significant in various biological processes, including membrane fusion and lipid mixing .

準備方法

Synthetic Routes and Reaction Conditions

DPHPC can be synthesized through the thin film hydration method. This involves dissolving the lipid in an organic solvent, followed by the removal of the solvent under reduced pressure to form a thin lipid film. The film is then hydrated with an aqueous buffer to form liposomes .

Industrial Production Methods

In industrial settings, DPHPC is produced using large-scale lipid extraction and purification techniques. The process typically involves the extraction of lipids from natural sources, followed by chromatographic purification to isolate DPHPC. The purified lipid is then formulated into various products, such as liposomal gels .

化学反応の分析

Types of Reactions

DPHPC undergoes several types of chemical reactions, including:

Oxidation: DPHPC can be oxidized in the presence of reactive oxygen species, leading to the formation of lipid peroxides.

Hydrolysis: The ester bonds in DPHPC can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and lysophosphatidylcholine.

Substitution: DPHPC can undergo substitution reactions where the head group or fatty acid chains are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.

Substitution: Various chemical reagents, including alkylating agents and acylating agents, are used under controlled conditions.

Major Products Formed

Oxidation: Lipid peroxides and aldehydes.

Hydrolysis: Free fatty acids and lysophosphatidylcholine.

Substitution: Modified phospholipids with different head groups or fatty acid chains.

科学的研究の応用

Drug Delivery Systems

Dphppc is widely used in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes serve as carriers for drugs, enhancing their solubility and stability. The applications include:

- Targeted Drug Delivery : this compound-based liposomes can be engineered to target specific tissues or cells, improving therapeutic efficacy while minimizing side effects. For instance, studies have shown that this compound liposomes can effectively deliver anticancer drugs directly to tumor sites, enhancing treatment outcomes .

- Vaccine Development : this compound is utilized in the development of lipid-based vaccines. Its ability to form stable nanoparticles allows for the encapsulation of antigens, promoting a robust immune response. Research indicates that vaccines formulated with this compound enhance the immunogenicity of the delivered antigens .

Membrane Biology Studies

This compound plays a crucial role in the study of biological membranes due to its structural similarity to natural phospholipids found in cell membranes.

- Model Membranes : Researchers use this compound to create model membranes that mimic biological systems. These models are essential for studying membrane dynamics, protein interactions, and lipid-protein interactions. They provide insights into how drugs interact with cell membranes and how membrane composition affects cellular functions .

- Biophysical Characterization : The biophysical properties of this compound make it an ideal candidate for studying phase transitions in lipid bilayers. This is important for understanding membrane fluidity and permeability, which are critical factors in drug absorption and distribution .

Biomedical Research

In biomedical research, this compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its incorporation into formulations has shown promise in enhancing the efficacy of antimicrobial agents, making it a valuable component in developing new treatments for infections .

- Cellular Uptake Studies : this compound is used in studies examining cellular uptake mechanisms. By labeling this compound with fluorescent markers, researchers can track how cells internalize lipids and drugs, providing valuable information on drug delivery efficiency and cellular responses .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that this compound liposomes encapsulating doxorubicin significantly improved the drug's accumulation in tumor tissues compared to free doxorubicin. This targeted approach reduced systemic toxicity and enhanced therapeutic efficacy.

Case Study 2: Vaccine Efficacy

In a clinical trial, a vaccine formulated with this compound showed a higher immune response compared to conventional vaccines. Participants receiving the this compound-based vaccine exhibited elevated antibody levels and a more robust T-cell response.

作用機序

DPHPC exerts its effects primarily through its role in membrane structure and dynamics. It integrates into lipid bilayers, influencing membrane fluidity and stability. The compound interacts with membrane proteins and other lipids, facilitating processes such as membrane fusion and signal transduction. The molecular targets include various membrane-associated proteins and lipid domains .

類似化合物との比較

Similar Compounds

Dipalmitoylphosphatidylcholine (DPPC): Similar in structure but with different head group modifications.

Dipalmitoylphosphatidylethanolamine (DPPE): Contains an ethanolamine head group instead of choline.

Dipalmitoylphosphatidylserine (DPPS): Contains a serine head group.

Uniqueness

DPHPC is unique due to its specific head group and fatty acid composition, which confer distinct biophysical properties. Its ability to form stable liposomes and its role in membrane fusion make it particularly valuable in research and industrial applications .

生物活性

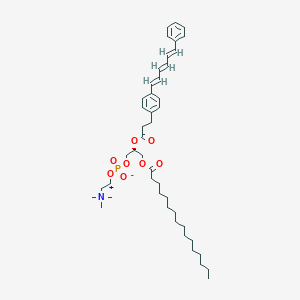

Dphppc, or 1-palmitoyl-2-(3-diphenylhexatrienyl)-propanoyl-L-phosphatidylcholine, is a fluorescent phospholipid that plays a crucial role in the study of biological membranes. Its unique properties allow it to function effectively as a probe in various biochemical and biophysical applications. This article explores the biological activity of this compound, its mechanisms of action, applications, and relevant case studies.

Structure and Properties

This compound is characterized by:

- A palmitoyl fatty acid chain , which facilitates its integration into lipid membranes.

- A diphenylhexatriene moiety , which endows it with fluorescent properties essential for monitoring membrane dynamics.

These structural features enable this compound to alter the dynamics and structure of lipid bilayers, making it an invaluable tool for studying membrane fusion and lipid mixing processes .

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its interaction with lipid membranes. The following mechanisms have been identified:

- Fluorescent Probing : this compound's fluorescence allows researchers to visualize and quantify lipid bilayer dynamics, including membrane fusion events and lipid mixing .

- Vesicle Fusion Studies : The compound has been extensively used to investigate vesicle fusion mechanisms, providing insights into the temporal dynamics of lipid bilayer interactions .

- Drug Delivery Systems : this compound can be incorporated into liposomes, facilitating the encapsulation of hydrophilic and hydrophobic substances. This characteristic enhances the stability and bioavailability of drugs, making it valuable for biomedical applications .

Applications

This compound's versatility extends across various fields:

- Biochemistry : Used as a fluorescent probe to study membrane dynamics.

- Biophysics : Assists in understanding the physical properties of lipid membranes.

- Pharmaceuticals : Enhances drug delivery systems by improving the stability and release profiles of therapeutic agents.

Case Studies

Several studies illustrate the practical applications and findings related to this compound:

-

Membrane Dynamics Investigation :

- A study utilized this compound to explore the dynamics of lipid rafts in cellular membranes. The results indicated that this compound could effectively differentiate between fluid and gel phases within the membrane, contributing to our understanding of membrane organization .

-

Vesicle Fusion Mechanisms :

- Research focused on the role of this compound in vesicle fusion processes demonstrated that its incorporation into vesicles allowed for real-time monitoring of fusion events using fluorescence microscopy. This study provided critical insights into the kinetics of vesicle interactions .

-

Drug Delivery Enhancement :

- A case study highlighted the use of this compound in formulating liposomal drug delivery systems. The findings showed that this compound-labeled liposomes exhibited improved encapsulation efficiency and controlled release profiles compared to standard formulations .

Summary Table

| Property | Description |

|---|---|

| Chemical Structure | 1-palmitoyl-2-(3-diphenylhexatrienyl)-propanoyl-L-phosphatidylcholine |

| Biological Role | Fluorescent probe for studying lipid membranes |

| Key Applications | Membrane dynamics, vesicle fusion studies, drug delivery systems |

特性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98014-38-1, 117142-43-5 | |

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。